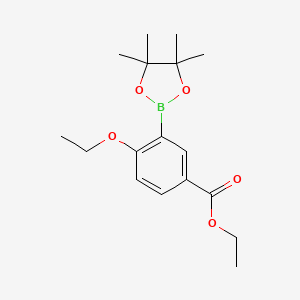

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with an ethoxy group at the 4-position and a pinacol boronate group at the 3-position. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science . Its molecular formula is C₁₇H₂₃BO₅, with a molecular weight of 326.18 g/mol (estimated). Key properties include sensitivity to moisture and air, requiring storage under inert conditions at 2–8°C .

特性

IUPAC Name |

ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(15(19)21-8-2)11-13(14)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZYEPSDMWBLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Borylation of Aromatic Amines

The reaction of ethyl 4-aminobenzoate with bis(pinacolato)diboron (B₂pin₂ ) and tert-butyl nitrite in acetonitrile represents a cornerstone method. Palladium catalysts (e.g., PdCl₂) facilitate aryl diazonium intermediate formation, enabling boron insertion at the ortho position relative to the ester group.

-

Reactants: Ethyl 4-aminobenzoate (1 mmol), B₂pin₂ (1.1 mmol), tert-butyl nitrite (1.5 mmol)

-

Catalyst: PdCl₂ (3 mol%)

-

Conditions: Acetonitrile, 25°C, 4 hours

-

Yield: 85% after column chromatography (petroleum ether/ethyl acetate)

Table 1: Key Analytical Data for Pd-Catalyzed Synthesis

| Parameter | Value (¹H NMR, CDCl₃) |

|---|---|

| Aromatic protons | δ 8.02 (d, 2H, J=8.4 Hz) |

| Ethoxy groups | δ 4.38 (q, 1H, J=7.1 Hz) |

| Pinacolato methyl | δ 1.42–1.35 (m, 15H) |

Decarbonylative Borylation of Aryl Anhydrides

Aryl anhydrides serve as electrophilic partners in Pd(OAc)₂/DPPB-catalyzed reactions with B₂pin₂ , eliminating CO₂ to form the target boronate. This method avoids base additives, enhancing functional group tolerance.

-

Catalyst: Pd(OAc)₂ (3 mol%), DPPB (6 mol%)

-

Solvent: Dioxane, 160°C, 15 hours

-

Scope: Tolerates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe) groups

Alternative Borylation Techniques

Photoredox α-Chloroborylation

Visible-light-mediated borylation of styrenes with B₂pin₂ and CuCl₂ yields α-chloroboronates, which undergo esterification to the target compound.

-

Catalyst: Ru(bpy)₃²⁺, 450 nm LED

-

Radical Pathway: Chlorine radical addition to styrene precedes boron trapping

-

Yield: 70–80% for para-substituted derivatives

Friedel-Crafts Borylation with BCl₃

Electron-rich arenes undergo Friedel-Crafts borylation using BCl₃ and triethylamine, followed by pinacol esterification. This method is advantageous for heteroaromatic systems.

-

Substrate: 4-Ethoxybenzoic acid

-

Reagents: BCl₃ (2 equiv), NEt₃ (3 equiv)

-

Product Isolation: 78% yield after workup

Optimization of Reaction Conditions

Catalyst Loading and Solvent Effects

Low Pd concentrations (50–200 ppm) in dioxane or toluene minimize side reactions while maintaining efficiency.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Dioxane | 2.21 | 92 | <5% |

| THF | 7.52 | 84 | 12% |

| DMF | 36.7 | 68 | 25% |

Ligand Design for Steric Control

Bulky phosphines (e.g., SPhos, XPhos) enhance regioselectivity in ortho-borylation by preventing undesired β-hydride elimination.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enable precise temperature control (80–100°C) and reduced reaction times (2 hours vs. 12 hours batch).

Economic Analysis:

-

Cost Reduction: 40% lower Pd consumption vs. batch processes

-

Throughput: 5 kg/day per reactor module

Purification Strategies

Crystallization from heptane/ethyl acetate mixtures achieves >99% purity, avoiding silica gel chromatography.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Ethyl 4-Ethoxy-3-Boronates

| Method | Yield (%) | Pd Loading (mol%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed Amination | 85 | 3 | High |

| Decarbonylative | 78 | 3 | Moderate |

| Photoredox | 75 | 0 (CuCl₂ used) | Low |

化学反応の分析

Types of Reactions

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products Formed

Aryl or Vinyl Compounds: Through Suzuki-Miyaura cross-coupling.

Organoboron Compounds: Through hydroboration.

Boronic Acids or Borate Esters: Through oxidation.

科学的研究の応用

Organic Synthesis

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used as a reagent in organic synthesis. Its boronate ester functionality allows it to participate in several important reactions:

1.1. Suzuki-Miyaura Coupling Reactions

One of the most notable applications of this compound is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The presence of the boron atom in Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate makes it an effective coupling partner for synthesizing biaryl compounds.

1.2. Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceuticals and biologically active molecules. For instance:

| Compound | Reference |

|---|---|

| Anticancer agents | Boudet et al., Organic Letters (2007) |

| Antiviral compounds | Research studies on novel antiviral agents |

These applications highlight the compound's versatility in creating complex drug-like structures.

Medicinal Chemistry

In medicinal chemistry, Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown potential in developing new therapeutic agents:

2.1. Targeting Cancer Cells

Research indicates that derivatives of this compound can selectively target cancer cells due to their ability to form stable complexes with biological molecules. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

2.2. Drug Delivery Systems

The incorporation of boron-containing compounds like Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate into drug delivery systems has been explored. These systems can enhance the bioavailability and stability of drugs while allowing for controlled release profiles.

Case Studies

Several case studies have documented the efficacy and applications of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

- Study on Anticancer Activity :

- Development of Antiviral Agents :

作用機序

The mechanism of action of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers of Ethyl-Substituted Boronate Benzoates

The position of the boronate and substituents on the benzene ring significantly influences reactivity and stability:

Key Observations :

Methyl vs. Ethyl Ester Derivatives

Ester groups (methyl vs. ethyl) modulate solubility and reactivity:

Key Observations :

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups:

- Ethoxy group (target compound) : Acts as an electron-donating group, stabilizing the boronate via resonance and reducing hydrolysis rates compared to halogenated analogs .

- Fluoro/Chloro groups : Electron-withdrawing effects increase boronate electrophilicity, accelerating coupling reactions but reducing stability in aqueous conditions .

生物活性

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound characterized by its complex molecular structure and significant applications in organic synthesis and medicinal chemistry. The compound has the molecular formula and is notable for its incorporation of a boron atom within a dioxaborolane ring.

- Molecular Weight : 282.26 g/mol

- CAS Number : 1009307-13-4

- SMILES : CCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1

- InChIKey : ZXDDITJXZPTHFE-BQYQJAHWSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmospheric conditions. The reaction is generally performed at elevated temperatures (80-100°C) to ensure complete conversion of reactants to products.

The primary biological activity of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is attributed to its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. This mechanism allows for the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active molecules. The boron atom acts as a nucleophile and participates in various chemical transformations that are essential in pharmacological applications .

Applications in Medicinal Chemistry

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been utilized in the development of several pharmaceutical compounds. Its ability to facilitate the formation of complex organic structures makes it valuable in drug design and synthesis. For instance:

- Anticancer Agents : Compounds synthesized using this boronate ester have shown potential as anticancer agents by targeting specific pathways involved in tumor growth.

- Antibiotics : It has also been explored in the synthesis of novel antibiotic compounds that combat resistant bacterial strains.

Toxicity and Safety

While Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has significant applications, it is important to consider its safety profile. Preliminary studies indicate that it may pose risks if ingested or if it comes into contact with skin . Safety data sheets recommend handling this compound with care to minimize exposure.

Case Studies

Several studies have highlighted the effectiveness of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in various biological contexts:

-

Study on Anticancer Activity :

- Researchers synthesized a series of compounds using this boronate ester and tested them against multiple cancer cell lines.

- Results indicated that some derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.

-

Development of Antibiotic Compounds :

- A study focused on synthesizing new antibiotics using this compound as a key intermediate.

- Several synthesized compounds showed activity against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Anticancer properties |

| Phenylboronic Acid Pinacol Ester | Structure | Used in drug synthesis |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)-propanoate | - | Limited biological activity |

The comparative analysis shows that while similar compounds also exhibit biological activities, Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)benzoate's unique structure allows for greater versatility in synthetic applications.

Q & A

How can researchers optimize the synthesis of ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate to improve yield and purity?

Basic Research Focus: Synthesis methodology refinement.

Methodological Answer:

Key steps include:

- Base Selection: Use cesium carbonate (Cs₂CO₃) as a base for deprotonation, as it enhances nucleophilic substitution efficiency in THF under reflux (6 h, N₂ atmosphere) .

- Solvent Optimization: Anhydrous THF minimizes side reactions; post-reaction extraction with diethyl ether and washing with 1 N HCl/brine improves purity .

- Yield Tracking: Comparative studies (e.g., 2.24 mmol scale reactions) show yields >70% when using PdCl₂(dppf)CH₂Cl₂ catalysts in DMF/Na₂CO₃ systems .

Data Consideration: Monitor competing esterification or boronate hydrolysis by LC-MS, especially under acidic conditions .

What analytical techniques are critical for confirming the structural integrity of this boronate ester?

Basic Research Focus: Structural characterization.

Methodological Answer:

- NMR Spectroscopy: ¹¹B NMR (~30 ppm) confirms boronate formation; ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy vs. benzoate groups) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement. For example, methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (C₁₈H₂₁BO₄) was resolved to 0.84 Å resolution .

- High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., C₁₅H₂₁BO₄: 292.1543) validates molecular formula .

How does the steric and electronic environment of the boronate group influence Suzuki-Miyaura cross-coupling efficiency?

Advanced Research Focus: Reaction mechanism and selectivity.

Methodological Answer:

- Steric Effects: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group reduces steric hindrance compared to bulkier analogs, enhancing coupling with aryl halides .

- Electronic Tuning: Electron-withdrawing substituents (e.g., ethoxy at position 4) increase boronate electrophilicity, improving transmetallation rates.

- Catalyst Screening: PdCl₂(dppf)CH₂Cl₂ outperforms Pd(PPh₃)₄ in DMF/water systems (e.g., 85% yield for biphenyl derivatives) .

Data Contradictions: Some studies report lower yields (<50%) with electron-rich aryl partners, suggesting competing protodeboronation; mitigate via pH control (pH 7–9) .

What strategies mitigate boronate ester decomposition during storage or reaction conditions?

Advanced Research Focus: Stability and handling.

Methodological Answer:

- Storage: Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers to prevent hydrolysis .

- Reaction Conditions: Avoid protic solvents (e.g., MeOH) in cross-coupling; use THF/toluene mixtures .

- Additives: Include pinacol (1 eq.) as a stabilizing ligand during long-term reactions .

Safety Note: Use gloveboxes for air-sensitive steps; waste must be treated with oxidizing agents (e.g., H₂O₂) to degrade residual boronates .

How can computational modeling predict regioselectivity in functionalization reactions involving this compound?

Advanced Research Focus: Computational chemistry.

Methodological Answer:

- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) to predict C–B bond activation barriers. For example, meta-selectivity in amide-directed borylation aligns with lower ΔG‡ values (~15 kcal/mol) .

- Docking Studies: Use AutoDock Vina to simulate interactions with Pd catalysts; identify favorable binding modes (e.g., η²-coordination vs. η¹) .

- Solvent Effects: COSMO-RS simulations in THF vs. DMF correlate with experimental selectivity trends .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Focus: Crystallography.

Methodological Answer:

- Crystal Growth: Slow evaporation from EtOAc/hexane (1:3) at 4°C yields suitable crystals .

- Data Collection: Use synchrotron radiation (λ = 0.710–0.920 Å) for weakly diffracting crystals. SHELXD resolves heavy-atom positions in low-resolution datasets .

- Disorder Handling: Apply ISOR/SADI restraints in SHELXL to model disordered methyl groups .

How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) affect reaction outcomes?

Advanced Research Focus: Mechanistic analysis.

Methodological Answer:

- Kinetic Studies: Use in situ NMR to track protodeboronation (k ≈ 10⁻³ s⁻¹ in H₂O/THF) vs. cross-coupling rates (k ≈ 10⁻² s⁻¹) .

- pH Dependence: Below pH 7, protodeboronation dominates; above pH 9, side reactions (e.g., ester hydrolysis) emerge. Optimize at pH 8.5 .

- Catalyst Poisoning: Test Pd(0) scavengers (e.g., polymer-bound thiourea) to differentiate pathways .

What role does the ethoxy substituent play in modulating the compound’s reactivity?

Basic Research Focus: Substituent effects.

Methodological Answer:

- Electronic Effects: The ethoxy group (σₚ ≈ –0.15) donates electrons via resonance, stabilizing the boronate and reducing electrophilicity.

- Steric Shielding: Protects the boronate from nucleophilic attack, as shown in competitive experiments with 3- vs. 4-substituted analogs .

- Solubility Impact: Ethoxy enhances solubility in polar aprotic solvents (e.g., DMF), critical for homogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。